molecular formula C15H20BN3O2 B593871 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-12-6

2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B593871
CAS No.: 1310404-12-6
M. Wt: 285.154
InChI Key: ISYOZSMFFXJXMS-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of pyrazolyl-pyridine derivatives that are recognized for their application as key building blocks in the synthesis of potential therapeutics . The core research value of this compound and its analogs lies in the development of subtype-selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4 mAChR) . The M4 receptor is a high-value target in central nervous system research, with implications for conditions such as schizophrenia, Alzheimer's disease, and dementia with Lewy bodies . Researchers utilize this boronic ester pinacol derivative as a critical synthon in palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction, to construct more complex bioactive molecules . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group attached to the pyridine ring is particularly valuable for forming carbon-carbon bonds with aromatic halides, enabling efficient exploration of structure-activity relationships (SAR) . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-11-9-10-19(18-11)13-8-6-7-12(17-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYOZSMFFXJXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671306
Record name 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-12-6
Record name 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with a halogenated pyridine derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a ligand for targeting specific biological pathways.

    Material Science: The compound’s electronic properties make it of interest in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as a ligand that binds to a specific protein or enzyme, modulating its activity. The boronate ester group can also participate in reversible covalent bonding, which is useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-boronate esters , which are widely used in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Pyridine Core Molecular Formula Molecular Weight Key Applications/Findings
Target Compound 2-(3-Methyl-1H-pyrazol-1-yl), 6-(pinacol boronate) C₁₈H₂₃BN₄O₂ 354.21 g/mol Suzuki coupling intermediates; potential kinase inhibitors
2-(4-Chlorophenyl)-6-(pinacol boronate)imidazo[1,2-a]pyridine 2-(4-Chlorophenyl), 6-(pinacol boronate) C₁₉H₁₉BClN₃O₂ 379.63 g/mol Anticancer lead compounds; moderate CYP inhibition
6-Chloro-2-(pinacol boronate)pyridine 2-Chloro, 6-(pinacol boronate) C₁₁H₁₅BClNO₂ 247.51 g/mol Cross-coupling reagent for chloropyridine derivatives
2-(tert-Butyl)-6-(pinacol boronate)pyridine 2-(tert-Butyl), 6-(pinacol boronate) C₁₅H₂₄BNO₂ 261.17 g/mol High stability in aqueous conditions; used in fluorophore synthesis
6-(Pinacol boronate)benzo[d]oxazole Benzo[d]oxazole fused with pinacol boronate C₁₃H₁₅BNO₃ 259.08 g/mol Fluorescent probes; aggregation-induced emission (AIE) properties

Reactivity in Cross-Coupling Reactions

  • The 3-methylpyrazole group in the target compound enhances electron density at the pyridine ring, accelerating oxidative addition in palladium-catalyzed couplings compared to chloro- or tert-butyl-substituted analogs .
  • Chloropyridine-boronates (e.g., 6-chloro-2-(pinacol boronate)pyridine) show slower coupling kinetics due to electron-withdrawing effects but are preferred for sequential functionalization .

Pharmacological Potential

  • In contrast, imidazo[1,2-a]pyridine-boronates exhibit confirmed antiproliferative activity against leukemia cell lines (IC₅₀ = 1.2–3.5 µM) .

Commercial Availability and Industrial Relevance

  • Target Compound : Available from suppliers like BLD Pharm Ltd. (purity ≥97%) and Enamine Ltd. , with pricing ~¥7,200/g (research scale) .
  • 6-(Pinacol boronate)isoquinoline: Higher cost (¥12,000/g) due to complex synthesis .

Biological Activity

The compound 2-(3-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazole ring and a boron-containing moiety, which are known to influence its biological properties. The structural formula is as follows:

C15H22BN3O2\text{C}_{15}\text{H}_{22}\text{B}\text{N}_{3}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of kinase inhibition. Kinases are crucial for many cellular processes, including cell proliferation and survival. The presence of the pyrazole moiety suggests potential interactions with ATP-binding sites in kinases.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit significant inhibitory effects on various kinases. For instance:

  • c-Met Inhibition : Compounds with pyrazole scaffolds have shown promising activity against c-Met, a receptor tyrosine kinase involved in cancer progression. Studies have reported IC50 values in the low micromolar range for related compounds .
  • FGFR1 Activity : The compound has been evaluated for its ability to inhibit fibroblast growth factor receptor 1 (FGFR1). In particular, modifications in the pyrazole structure have been linked to enhanced FGFR1 inhibition .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the pyrazole and pyridine rings affect biological activity. Key findings include:

  • Methyl Substituents : The introduction of methyl groups at specific positions on the pyrazole ring can enhance binding affinity and selectivity towards target kinases .
  • Boron Moiety Influence : The dioxaborolane group is believed to play a critical role in stabilizing interactions with target proteins, potentially increasing the compound's efficacy .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of MPS1 Kinase : A study demonstrated that compounds with similar scaffolds effectively inhibited MPS1 kinase activity, showcasing dose-dependent effects in cell lines . This suggests that our compound may exhibit similar properties.
  • Antiproliferative Effects : In vitro assays have shown that related pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, an IC50 value of 0.025 μM was reported for a closely related structure against MPS1 .
  • Fluorinated Derivatives : The introduction of fluorine atoms into the structure has been shown to enhance metabolic stability and potency against specific kinases .

Data Tables

CompoundTarget KinaseIC50 (μM)Notes
Compound Ac-Met0.5High selectivity
Compound BFGFR10.3Enhanced binding due to methyl substitution
Compound CMPS10.025Potent inhibitor with favorable pharmacokinetics

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Methyl-1H-pyrazol-1-yl)-6-(pinacol boronate)pyridine?

The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a pyridine-bearing halogen (e.g., bromo or chloro) and a boronic ester. For example:

  • Step 1: Prepare the pyridine core with a halogen at position 6 (e.g., 6-bromo-2-(3-methylpyrazol-1-yl)pyridine).
  • Step 2: React with pinacolborane or a preformed boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane, with a base such as Na₂CO₃ .
  • Key validation: Use ¹H/¹³C NMR to confirm substitution patterns and HRMS to verify molecular weight (e.g., HRMS m/z calculated for C₁₈H₂₃BN₃O₂: 332.18; observed: 332.17) .
Reaction Parameter Typical Conditions
CatalystPd(PPh₃)₄ (2–5 mol%)
SolventTHF, dioxane
BaseNa₂CO₃, K₂CO₃
Temperature80–100°C, reflux

Q. How is the compound characterized spectroscopically?

  • ¹H NMR: Signals for pyridine (δ 8.2–8.5 ppm), pyrazole (δ 6.0–6.5 ppm), and pinacol boronate (δ 1.3 ppm, singlet for CH₃ groups) .
  • ¹³C NMR: Peaks for quaternary carbons in the pyridine ring (~150 ppm) and boronate B-O bonds (~85 ppm) .
  • FT-IR: B-O stretching at ~1350 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .

Q. What is the role of the pinacol boronate group in this compound?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling for biaryl synthesis. Its stability under anhydrous conditions and compatibility with Pd catalysts make it ideal for forming C-C bonds .

Advanced Research Questions

Q. How can low coupling efficiency in Suzuki-Miyaura reactions involving this compound be resolved?

Low yields may arise from steric hindrance (due to the pyrazole group) or boronate hydrolysis . Mitigation strategies:

  • Use bulky ligands (e.g., SPhos) to stabilize the Pd catalyst .
  • Optimize solvent/base systems (e.g., Cs₂CO₃ in DMF for moisture-sensitive conditions) .
  • Pre-purify the boronate via column chromatography to remove hydrolyzed byproducts .
Parameter Optimized Condition
LigandSPhos (5 mol%)
SolventAnhydrous DMF
BaseCs₂CO₃

Q. How to address discrepancies in NMR data post-synthesis?

Discrepancies (e.g., split peaks in ¹H NMR) may indicate rotameric equilibria due to restricted rotation of the pyrazole group. Solutions:

  • Record NMR at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce split signals .
  • Use NOESY to confirm spatial proximity of pyrazole and pyridine protons .

Q. What strategies improve crystallization for X-ray diffraction studies?

  • Use slow evaporation in a solvent mixture (e.g., CHCl₃/hexane) to grow single crystals .
  • Refine structures with SHELXL (for small molecules) or OLEX2 (for automated solution and refinement) .
  • Key metrics:
  • R-factor < 0.05 for high-resolution data.
  • Validate bond lengths (C-B: ~1.56 Å; C-N: ~1.34 Å) .

Q. How to analyze and isolate byproducts formed during synthesis?

  • LC-MS can detect boronate hydrolysis products (e.g., boronic acid at m/z 274.10) .
  • Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for purification .
  • ¹¹B NMR (δ 28–30 ppm) confirms boronate integrity .

Data Contradictions and Resolution

  • Contradiction: Discrepancies in reported melting points (e.g., 215–217°C in one study vs. decomposition in another).
    Resolution: Variations may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior .

  • Contradiction: Conflicting coupling yields in different solvents.
    Resolution: Solvent polarity affects boronate stability. Pre-dry solvents over molecular sieves for reproducibility .

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